molecular formula C12H17BrMg B12572721 Magnesium, bromo(6-phenylhexyl)- CAS No. 195304-57-5

Magnesium, bromo(6-phenylhexyl)-

Cat. No.: B12572721
CAS No.: 195304-57-5
M. Wt: 265.47 g/mol
InChI Key: BKQQOLHDRHCWBU-UHFFFAOYSA-M
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Description

Magnesium, bromo(6-phenylhexyl)- is a chemical compound with the molecular formula C12H17BrMg. It is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. Grignard reagents are known for their ability to form carbon-carbon bonds, making them valuable tools in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, bromo(6-phenylhexyl)- typically involves the reaction of magnesium turnings with 6-bromo-1-phenylhexane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

Mg+C6H5(CH2)5BrC6H5(CH2)5MgBr\text{Mg} + \text{C}_6\text{H}_5\text{(CH}_2\text{)}_5\text{Br} \rightarrow \text{C}_6\text{H}_5\text{(CH}_2\text{)}_5\text{MgBr} Mg+C6​H5​(CH2​)5​Br→C6​H5​(CH2​)5​MgBr

Industrial Production Methods

Industrial production of Grignard reagents, including Magnesium, bromo(6-phenylhexyl)-, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers, reflux condensers, and drying tubes to maintain anhydrous conditions. The reaction mixture is typically heated to facilitate the formation of the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(6-phenylhexyl)- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

    Substitution Reactions: Can participate in substitution reactions with halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous ether, tetrahydrofuran (THF).

    Conditions: Inert atmosphere (nitrogen or argon), low temperatures to moderate heating.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Coupled Products: From coupling reactions with electrophiles.

Scientific Research Applications

Magnesium, bromo(6-phenylhexyl)- has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Employed in the preparation of polymers and advanced materials.

    Biological Research: Used in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of Magnesium, bromo(6-phenylhexyl)- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The Grignard reagent acts as a strong nucleophile, forming a new carbon-carbon bond and resulting in the formation of alcohols or other products, depending on the reaction conditions and substrates used.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo(6-phenylmethoxy)hexyl-
  • Magnesium, bromo(6-phenylbutyl)-
  • Magnesium, bromo(6-phenylpropyl)-

Uniqueness

Magnesium, bromo(6-phenylhexyl)- is unique due to its specific structure, which allows for the formation of carbon-carbon bonds with a phenyl group attached to a hexyl chain. This structural feature provides distinct reactivity and selectivity in organic synthesis compared to other similar compounds.

Properties

CAS No.

195304-57-5

Molecular Formula

C12H17BrMg

Molecular Weight

265.47 g/mol

IUPAC Name

magnesium;hexylbenzene;bromide

InChI

InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7-8,10-11H,1-4,6,9H2;1H;/q-1;;+2/p-1

InChI Key

BKQQOLHDRHCWBU-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCCCC1=CC=CC=C1.[Mg+2].[Br-]

Origin of Product

United States

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